Benzoic acid, 3,4-dihydroxy-, dodecyl ester
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Overview
Description
Benzoic acid, 3,4-dihydroxy-, dodecyl ester is an organic compound with the molecular formula C19H30O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hydroxyl groups at the 3 and 4 positions, and a dodecyl ester group is attached to the carboxyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid, 3,4-dihydroxy-, dodecyl ester can be synthesized through esterification reactions. One common method involves the reaction of 3,4-dihydroxybenzoic acid with dodecanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4-dihydroxy-, dodecyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and amines.
Scientific Research Applications
Benzoic acid, 3,4-dihydroxy-, dodecyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4-dihydroxy-, dodecyl ester involves its interaction with cellular components. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, the ester group can interact with lipid membranes, enhancing the compound’s antimicrobial properties. The molecular targets include enzymes involved in oxidative stress and microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzoic acid: Lacks the dodecyl ester group, making it less lipophilic.
Ethyl 3,4-dihydroxybenzoate: Contains an ethyl ester group instead of a dodecyl ester group, resulting in different solubility and reactivity properties.
Uniqueness
Benzoic acid, 3,4-dihydroxy-, dodecyl ester is unique due to its combination of hydroxyl and dodecyl ester groups, which confer both hydrophilic and lipophilic properties. This dual nature enhances its solubility in various solvents and its ability to interact with both aqueous and lipid environments, making it versatile for different applications .
Properties
CAS No. |
80003-85-6 |
---|---|
Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
dodecyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15,20-21H,2-11,14H2,1H3 |
InChI Key |
ARMHHBJSMKGRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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